![molecular formula C18H19N3O2 B4195011 N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4195011.png)
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide, also known as MBX-8025, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been shown to have beneficial effects on lipid metabolism and inflammation.
Mécanisme D'action
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide is a selective agonist of PPAR-alpha, which is predominantly expressed in the liver, heart, and skeletal muscle. Upon activation, PPAR-alpha forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, ketone body production, and inflammation.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Increased fatty acid oxidation and ketone body production in the liver and skeletal muscle
- Reduced hepatic steatosis and inflammation
- Improved insulin sensitivity and glucose tolerance
- Decreased plasma triglyceride and cholesterol levels
- Reduced atherosclerosis and cardiovascular risk
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has several advantages for lab experiments, including its selectivity for PPAR-alpha, its well-characterized mechanism of action, and its demonstrated efficacy in preclinical studies. However, there are also some limitations to consider, such as the potential for off-target effects, the need for appropriate controls, and the challenges of extrapolating findings from animal models to human disease.
Orientations Futures
There are several future directions for research on N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide, including:
- Clinical trials to evaluate the safety and efficacy of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide in humans with NAFLD, NASH, and dyslipidemia
- Further studies to elucidate the molecular mechanisms underlying the effects of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide on lipid metabolism and inflammation
- Exploration of the potential for combination therapy with other drugs targeting PPARs or related pathways
- Development of novel analogs with improved pharmacokinetic properties and/or selectivity for PPAR-alpha
In conclusion, N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide is a synthetic compound with potential therapeutic applications in various diseases. Its selective activation of PPAR-alpha leads to beneficial effects on lipid metabolism and inflammation, making it a promising target for drug development. Further research is needed to fully understand the molecular mechanisms and clinical potential of this compound.
Applications De Recherche Scientifique
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. In preclinical studies, N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has been shown to improve insulin sensitivity, reduce hepatic steatosis, and decrease inflammation. These effects are thought to be mediated through the activation of PPAR-alpha, a nuclear receptor that regulates lipid metabolism and inflammation.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-4-18(22)20-13-5-10-17-16(11-13)19-12-21(17)14-6-8-15(23-2)9-7-14/h5-12H,3-4H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQAMHGGQURRNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.